![molecular formula C15H16FNO4 B1387790 2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid CAS No. 170855-30-8](/img/structure/B1387790.png)
2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid
Overview
Description
The compound “2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid” is a unique chemical with the empirical formula C15H16FNO4 . It has a molecular weight of 293.29 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The SMILES string representation of the molecule isO=C (C (C (C=CC=C1)=C1F)=C (C)OC2)N2C (C) (C)C (O)=O
. This indicates the presence of a fluorophenyl group, a methylpropanoic acid group, and a 1,3-oxazin ring in the structure. Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, where it may serve as a specialty reagent in the identification and quantification of proteins. Its unique structure could be leveraged in mass spectrometry to help differentiate and analyze protein complexes .
Medicinal Chemistry
In medicinal chemistry, the compound’s fluorophenyl group could be of interest for creating fluorinated derivatives of therapeutic agents. Fluorine atoms can greatly alter the biological activity and metabolic stability of pharmaceuticals .
Organic Synthesis
The oxazin ring present in the compound provides a versatile framework for organic synthesis. It can be used as a precursor for synthesizing various heterocyclic compounds, which are prevalent in many drugs and agrochemicals .
Material Science
Due to its potential for polymerization, this compound could be researched for developing new polymeric materials. These materials might exhibit unique properties such as enhanced durability or thermal stability .
Analytical Chemistry
The compound could be used as a standard or reference material in analytical chemistry, particularly in chromatography and spectroscopy, due to its distinct chemical signature .
Chemical Biology
In chemical biology, the compound might be used to study enzyme-substrate interactions, given its structural complexity. It could act as an inhibitor or modulator for certain enzymatic pathways .
Environmental Chemistry
Research could explore the environmental fate of this compound, including its biodegradation or persistence in various ecosystems. This is crucial for assessing the environmental impact of new chemicals .
Nanotechnology
Lastly, the compound could be investigated for its potential in nanotechnology applications, such as the creation of nanoscale sensors or drug delivery systems, due to its ability to interact at the molecular level .
Safety And Hazards
properties
IUPAC Name |
2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3-yl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-9-12(10-6-4-5-7-11(10)16)13(18)17(8-21-9)15(2,3)14(19)20/h4-7H,8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYDHNHROVDGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(CO1)C(C)(C)C(=O)O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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